

Application Notes and Protocols for K145 Administration in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

K145, chemically known as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, is a selective inhibitor of sphingosine kinase-2 (SphK2)[1][2][3]. As an orally bioavailable and cell-permeable compound, **K145** has demonstrated significant anti-tumor activity in preclinical animal models, making it a compound of interest for cancer research[1][4] [5]. These application notes provide detailed protocols for the administration of **K145** in rodent studies based on published research, focusing on routes of administration, dosage, and experimental design for evaluating its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental details for **K145** administration in mouse models.

Table 1: Intraperitoneal (i.p.) Administration of K145 in Mice



Animal Model	Tumor Cell Line	Dose (mg/kg)	Dosing Schedule	Study Duration	Key Findings	Referenc e
Nude Mice (BALB/c- nu)	Human Leukemia (U937)	15	Daily	15 days	Significant suppressio n of tumor growth.	[1]
BALB/c Mice	Murine Breast Cancer (JC)	20 and 35	Daily	15 days	Dose- dependent inhibition of tumor growth.	[1][4]
C57BL/KaL wRij Mice	Murine Myeloma (5TGM1)	20	Daily	2 weeks	Synergistic anti- myeloma effect with bortezomib	[6]

Table 2: Oral Administration of K145 in Mice

Animal	Tumor	Dose	Dosing	Study	Key	Referenc
Model	Cell Line	(mg/kg)	Schedule	Duration	Findings	e
Nude Mice (BALB/c- nu)	Human Leukemia (U937)	50	Daily	15 days	Significant inhibition of tumor growth with no apparent toxicity, demonstrat ing oral bioavailabil ity.	[1][4][5]



Signaling Pathway

K145 exerts its anti-cancer effects by selectively inhibiting SphK2, which leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, such as the ERK and Akt pathways[1][2][4].



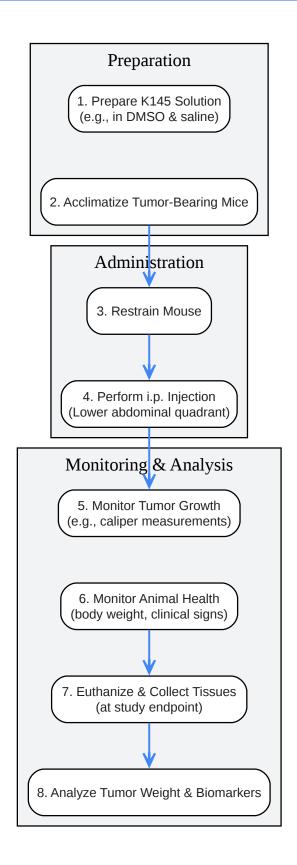
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Figure 1: K145 inhibits SphK2, leading to decreased S1P levels and subsequent suppression of pro-survival ERK and Akt signaling pathways.

Experimental Protocols Protocol 1: Intraperitoneal (i.p.) Injection of K145 in a Mouse Xenograft Model

This protocol describes the administration of **K145** via intraperitoneal injection to evaluate its anti-tumor efficacy in a mouse xenograft model.





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Figure 2: Experimental workflow for intraperitoneal administration of **K145** in a mouse xenograft study.

Materials:

- K145 hydrochloride (or free base)
- Vehicle (e.g., DMSO, saline, or other appropriate solvent)
- Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
- Tumor-bearing mice (e.g., nude mice with U937 xenografts)
- Animal balance
- Calipers for tumor measurement

Procedure:

- Preparation of K145 Solution:
 - Dissolve K145 in a minimal amount of DMSO.
 - Further dilute with a suitable vehicle such as saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
 - Prepare fresh daily or as stability allows.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the correct injection volume.
 - Gently restrain the mouse, exposing the abdomen.
 - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
 - Inject the calculated volume of the K145 solution intraperitoneally.



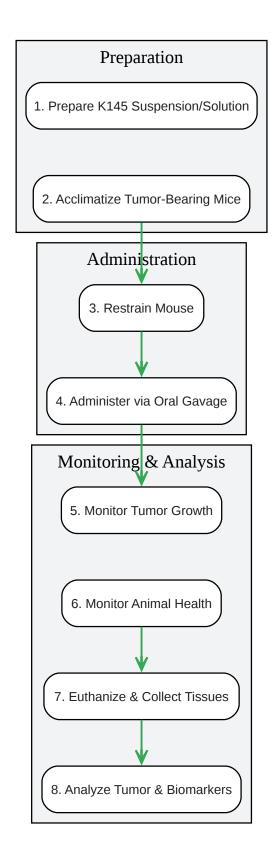
Monitoring:

- Monitor tumor volume by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Record the body weight of each animal at regular intervals to assess toxicity.
- Observe the animals for any signs of distress or adverse reactions.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice according to approved institutional protocols.
 - Excise the tumors and measure their final weight.
 - Tissues can be collected for further analysis (e.g., Western blotting for p-ERK, p-Akt).

Protocol 2: Oral Gavage Administration of K145 in a Mouse Xenograft Model

This protocol outlines the procedure for administering **K145** orally to assess its bioavailability and efficacy.





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Figure 3: Experimental workflow for oral gavage administration of **K145** in a mouse xenograft study.

Materials:

- K145 hydrochloride (or free base)
- Vehicle for oral administration (e.g., water, methylcellulose solution)
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Sterile syringes
- Tumor-bearing mice
- Animal balance
- Calipers

Procedure:

- Preparation of K145 Formulation:
 - Prepare a homogenous suspension or solution of K145 in the chosen vehicle suitable for oral administration.
- · Animal Handling and Dosing:
 - Weigh each mouse to calculate the required dose volume.
 - Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Ensure the needle does not enter the trachea.
 - Slowly administer the K145 formulation directly into the stomach.
- Monitoring and Analysis:
 - Follow the same monitoring and analysis procedures as described in Protocol 1 (steps 3 and 4).



Safety and Handling

K145 is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document provides a summary of published methodologies and should be used as a guideline. Researchers should optimize protocols based on their specific experimental needs and in compliance with all relevant regulations.

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References

- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase-2 Inhibitor, K145 | 1309444-75-4 [sigmaaldrich.com]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
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